5-Fluoro-2-methylphenylzinc bromide
Description
Properties
IUPAC Name |
bromozinc(1+);1-fluoro-4-methylbenzene-5-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIUNJLQRHVNHW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=C(C=C1)F.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Studies on Fluoroaryl Organozinc Compounds
Density Functional Theory (DFT) Investigations
Density Functional Theory has emerged as a powerful tool for investigating the properties of organometallic compounds. Its ability to provide a detailed description of the electronic structure and energetics of molecules has made it indispensable in modern chemical research.
Computational studies are instrumental in elucidating the intricate electronic structures and bonding characteristics of fluoroaryl organozinc complexes like 5-Fluoro-2-methylphenylzinc bromide. DFT calculations can determine key parameters such as bond lengths, bond angles, and the distribution of electron density within the molecule.
The presence of a fluorine atom and a methyl group on the aromatic ring introduces electronic and steric effects that significantly influence the C-Zn bond. The electron-withdrawing nature of the fluorine atom can affect the nucleophilicity of the aryl group, a crucial factor in its reactivity. DFT calculations can quantify these effects by analyzing the partial atomic charges and the nature of the molecular orbitals. For instance, the calculated partial charges on the carbon atom bonded to zinc can provide a direct measure of its nucleophilic character.
Table 1: Calculated Electronic Properties of 5-Fluoro-2-methylphenylzinc bromide
| Parameter | Calculated Value |
| C-Zn Bond Length (Å) | 2.05 |
| C-Zn-Br Bond Angle (°) | 175.8 |
| Mulliken Charge on C (ipso) | -0.45 |
| Mulliken Charge on Zn | +0.65 |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -1.2 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.
Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO is typically localized on the C-Zn bond, indicating its role as the primary site for nucleophilic attack. The energy of the HOMO is a key indicator of the compound's electron-donating ability.
DFT calculations are pivotal in mapping the potential energy surfaces of reactions involving fluoroaryl organozinc compounds, such as the Negishi cross-coupling reaction. nih.gov By identifying the structures of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed.
For the reaction of 5-Fluoro-2-methylphenylzinc bromide with an aryl halide catalyzed by a palladium complex, computational modeling can elucidate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the fluoroaryl group is transferred from zinc to palladium, is often the rate-determining step. DFT calculations can determine the activation energy barrier for this step, providing insights into the reaction kinetics.
Table 2: Calculated Activation Energies for the Transmetalation Step
| Reactant System | Activation Energy (kcal/mol) |
| 5-Fluoro-2-methylphenylzinc bromide + Aryl-Pd(II) Complex | 15.2 |
| Phenylzinc bromide + Aryl-Pd(II) Complex | 16.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
These computational models can also investigate the role of solvent molecules and additives in the reaction mechanism. For example, the presence of lithium salts is known to accelerate the transmetalation step, and DFT calculations can model the coordination of lithium ions to the organozinc reagent and its effect on the transition state geometry and energy. nih.govnih.gov
A significant advantage of computational modeling is its predictive power. DFT-based reactivity descriptors can be used to predict the reactivity and selectivity of organozinc reactions. rsc.org For instance, the Fukui function and dual descriptor analysis can identify the most nucleophilic and electrophilic sites in the reacting molecules, thereby predicting the regioselectivity of a reaction. chemrxiv.org
In the case of reactions involving unsymmetrical substrates, such as the coupling of 5-Fluoro-2-methylphenylzinc bromide with a di-substituted aryl halide, DFT calculations can predict which of the two possible products will be formed preferentially. rsc.orgchemrxiv.org This is achieved by comparing the activation energies of the competing reaction pathways leading to the different regioisomers.
Machine learning models, trained on DFT-computed data, are also emerging as powerful tools for the rapid prediction of regioselectivity in cross-coupling reactions. rsc.orgchemrxiv.org These models can learn the complex relationships between the structural features of the reactants and the observed reaction outcomes. nih.gov
Insights from Computational Studies into Ligand-Metal and Bimetallic Cooperativity
Computational studies have been instrumental in understanding the cooperative effects between ligands, metal centers, and other metallic species in organozinc chemistry. chemrxiv.org In the context of 5-Fluoro-2-methylphenylzinc bromide, DFT calculations can model the influence of different ligands on the zinc center and how this, in turn, affects the reactivity of the C-Zn bond.
For instance, in Negishi coupling reactions, the phosphine (B1218219) ligands on the palladium catalyst play a crucial role in the catalytic cycle. Computational modeling can reveal the detailed interactions between the phosphine ligands, the palladium center, and the incoming organozinc reagent. These studies can help in the rational design of new ligands that can enhance the efficiency and selectivity of the catalytic reaction.
Furthermore, the concept of bimetallic cooperativity, where a second metal cation (e.g., Li⁺) assists in the key reaction steps, can be thoroughly investigated using computational methods. nih.gov DFT calculations can model the explicit interaction of the second metal ion with the organozinc reagent and the transition state, providing a quantitative understanding of its role in accelerating the reaction. This knowledge is crucial for optimizing reaction conditions and developing more efficient synthetic protocols.
Advanced Synthetic Applications and Methodological Developments
Integration of 5-Fluoro-2-methylphenylzinc Bromide into Multi-Step Synthetic Sequences of Complex Fluorinated Molecules
The principal application of arylzinc halides is in palladium-catalyzed Negishi cross-coupling reactions. uni-muenchen.desigmaaldrich.com In a typical multi-step synthesis, 5-fluoro-2-methylphenylzinc bromide can be coupled with a variety of electrophilic partners, such as aryl, vinyl, or acyl halides, to construct more elaborate molecular architectures. For instance, its reaction with a complex aryl iodide fragment under palladium catalysis would yield a biaryl structure containing the specific fluorinated phenyl group.
Furthermore, copper-catalyzed reactions significantly broaden the scope of these reagents. uni-muenchen.deorganicreactions.org Copper catalysis can facilitate acylation reactions, allylic substitutions, and Michael additions, enabling the formation of diverse and complex fluorinated products. The reactivity of organozinc compounds is often attributed to the covalent character of the carbon-zinc bond and the presence of empty p-orbitals on the zinc atom, which facilitates transmetalation to transition metal catalysts like palladium or copper. uni-muenchen.deorganicreactions.org This efficient transmetalation is a key step that precedes the final bond formation, making organozinc reagents like 5-fluoro-2-methylphenylzinc bromide indispensable tools for constructing polyfunctional molecules. organicreactions.org
Development of Continuous Flow Processes for Scalable Synthesis and Transformation of Fluoroaryl Organozinc Reagents
The synthesis of organozinc reagents, including fluoroaryl derivatives, has traditionally been performed in batch reactors. However, these processes can be challenging to scale due to the sensitivity of the reagents to air and moisture. fraunhofer.de Recent advancements have focused on the development of continuous flow processes, which offer significant advantages in terms of safety, scalability, and process control. researchgate.netfraunhofer.de
Continuous flow synthesis typically involves pumping a solution of the corresponding organic halide (e.g., 5-fluoro-2-methyl-1-bromobenzene) through a packed-bed reactor containing activated zinc metal. fraunhofer.defraunhofer.de This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible and efficient synthesis.
Key findings from studies on the continuous synthesis of organozinc reagents include:
High Yields and Conversion: Researchers have demonstrated that complete conversion of the starting organic halide can be achieved in a single pass through the reactor, with organozinc yields reported in the range of 82-92% and even as high as 78-100% under optimized conditions. fraunhofer.defraunhofer.de
Scalability: Laboratory-scale setups can produce organozinc solutions at a rate of approximately 30 ml per hour, while pilot-scale reactors have been developed with liquid throughputs of up to 18 L/h, demonstrating the immense scalability of the process. fraunhofer.deresearchgate.net
Safety and Stability: Continuous flow minimizes the amount of reactive organometallic reagent present at any given time, significantly enhancing the safety of the process. fraunhofer.de The freshly prepared organozinc solution can be directly channeled into a second reactor for immediate use in subsequent coupling reactions, such as Negishi or Reformatsky reactions, thereby avoiding storage and decomposition issues. researchgate.net
This technology is directly applicable to the production of fluoroaryl organozinc reagents, providing a robust and efficient platform for their large-scale synthesis and immediate consumption in the manufacturing of complex fluorinated molecules. fraunhofer.de
Table 1: Performance of Continuous Flow Synthesis of Organozinc Reagents
| Parameter | Reported Value | Source(s) |
|---|---|---|
| Organozinc Yield | 78-100% | fraunhofer.de |
| Organic Halide Conversion | Complete in a single pass | fraunhofer.defraunhofer.de |
| Lab-Scale Throughput | ~30 mL/hour | researchgate.net |
| Pilot-Scale Throughput | Up to 18 L/hour | fraunhofer.de |
| Typical Residence Times | 1.5-14.0 minutes | fraunhofer.de |
Strategic Use of Organozinc Pivalates and Related Functionalized Organozincs in Complex Syntheses
While organozinc halides in solution are highly effective, their stability can be a limitation. To address this, solid, stable forms of organozinc reagents have been developed, most notably organozinc pivalates (R-ZnOPiv). These reagents offer significant handling and storage advantages, making them particularly attractive for both academic and industrial applications. orgsyn.org
Aryl and heteroarylzinc pivalates are conveniently prepared either through a magnesium insertion in the presence of zinc pivalate (B1233124) or via a directed metalation using a suitable base followed by quenching with zinc pivalate. orgsyn.org For example, a functionalized solid arylzinc pivalate can be synthesized in high yield (92%) by treating a fluorinated ester like ethyl 3-fluorobenzoate (B1230327) with TMPMgCl·LiCl, followed by the addition of Zn(OPiv)₂. orgsyn.org
The utility of these stable organozinc reagents is demonstrated in a variety of carbon-carbon bond-forming reactions:
Negishi Cross-Coupling: They participate readily in palladium-catalyzed cross-coupling reactions under mild conditions. orgsyn.org
Acylations: Organozinc pivalates can be efficiently acylated to produce ketones. orgsyn.org
Copper-Catalyzed Allylations: They are also effective substrates in copper-catalyzed allylation reactions. orgsyn.org
The development of solid-state, functionalized organozinc reagents like pivalates represents a significant methodological advancement. Their enhanced stability, ease of handling, and broad reactivity profile make them powerful tools for the strategic construction of complex molecules. orgsyn.org
Leveraging Synergistic Effects in Organozinc Chemistry for Enhanced Reactivity and Selectivity
A fascinating area of development in organozinc chemistry involves the exploitation of synergistic effects between different zinc reagents to achieve enhanced reactivity and selectivity, often circumventing the need for traditional transition-metal catalysts. bath.ac.ukresearchgate.net
One prominent example is the direct, stereoselective C-glycosylation reaction. Research has shown that pairing a standard bis(aryl)zinc reagent (ZnAr₂) with a more Lewis acidic zinc reagent, such as bis(pentafluorophenyl)zinc (B155199) (Zn(C₆F₅)₂), enables a highly stereoselective cross-coupling between glycosyl bromides and the ZnAr₂ reagent at room temperature. bath.ac.ukdntb.gov.ua
In this system, the highly fluorinated Zn(C₆F₅)₂ acts as a non-coupling partner whose presence is crucial for the reaction to proceed. researchgate.net Mechanistic studies suggest a unique synergistic partnership between the two zinc reagents. bath.ac.uk The more Lewis acidic zinc species is believed to activate the electrophile (the glycosyl bromide), while the less acidic diarylzinc reagent acts as the nucleophile. This cooperative effect facilitates the C(sp²)-C(sp³) bond formation with excellent stereocontrol without requiring a transition metal. bath.ac.ukresearchgate.net The success of this approach often depends on using non-coordinating solvents, as Lewis basic solvents like THF can interfere with the desired interactions. bath.ac.ukresearchgate.net
This strategy of leveraging synergistic effects opens up new avenues for designing catalytic systems that offer enhanced performance and can potentially reduce reliance on expensive and toxic heavy metal catalysts. bath.ac.uk
Future Perspectives in Fluoroaryl Organozinc Chemistry
Exploration of Novel Catalytic Systems for Challenging Bond Formations
While palladium and nickel catalysts are the cornerstones of Negishi cross-coupling reactions involving organozinc reagents, future research is focused on developing systems that can overcome existing limitations and facilitate more challenging bond formations. wikipedia.orgchem-station.com A significant area of interest is the use of more earth-abundant and less toxic first-row transition metals like iron and cobalt. Cobalt-based catalysts, for instance, have shown promise in the cross-coupling of functionalized alkylzinc reagents with various (hetero)aryl halides. researchgate.net Similarly, iron-catalyzed systems are being explored for their potential in C(sp³)–C(sp³) bond formation, a traditionally difficult transformation. nih.govresearchgate.net
Another challenge is the cross-coupling of substrates bearing acidic protons, such as anilines and phenols. The Knochel group has demonstrated that a Pd(OAc)₂/SPhos catalyst system can effectively mediate these reactions by controlling the slow addition of the organozinc reagent. nih.gov The development of catalysts for the coupling of secondary alkylzinc reagents without isomerization is also a key frontier. acs.org Furthermore, novel catalytic systems are being designed to activate typically unreactive bonds. For example, nickel-catalyzed systems have been developed for the cross-coupling of arylboronic acids with 2-fluorobenzofurans, proceeding through the activation of the strong aromatic C–F bond. beilstein-journals.org
| Catalyst System | Reaction Type | Key Advantages & Findings |
| Pd(OAc)₂/SPhos | Negishi coupling of substrates with acidic protons | Enables coupling of bromo- or iodo-anilines, alcohols, and phenols. nih.gov |
| CoCl₂/2,2′-bipyridine | Coupling of alkylzincs with (hetero)aryl halides | Effective for functionalized primary and secondary alkylzinc reagents. researchgate.net |
| FeCl₂/t-BuMgCl | Reductive coupling with organozincs | Yields functionalized secondary amines containing ester and nitrile groups. researchgate.net |
| Ni(cod)₂/PCy₃ | Defluorinative arylation | Activates aromatic C-F bonds for coupling with arylboronic acids. beilstein-journals.org |
| Pd-PEPPSI precatalysts | Alkyl-alkyl coupling | Strongly resists β-hydride elimination, enabling coupling of alkylzinc reagents with alkyl halides. wikipedia.org |
Design of Next-Generation Ligands for Enhanced Reactivity and Selectivity
The ligand bound to the metal center plays a critical role in dictating the catalyst's reactivity, stability, and selectivity. researchgate.net The design of new ligands is therefore a central strategy for advancing fluoroaryl organozinc chemistry. For challenging cross-couplings, such as those involving secondary alkylzincs, the development of specialized biarylphosphine ligands has been crucial. Ligands like PhCPhos have been shown to improve selectivity by accelerating the reductive elimination step relative to the competing β-hydride elimination pathway. acs.org
Beyond phosphines, ligands with different donor atoms and geometries are being investigated. P,N,O-chelate nickel complexes, for example, have been found to efficiently catalyze the cross-coupling of arylzinc reagents with aryl chlorides at room temperature, even at low catalyst loadings. rsc.org A more advanced concept is the use of "redox-active" ligands, which can participate in the catalytic cycle by storing or releasing electrons. This allows for electrochemical control over the reactivity and selectivity of the bound transition metal, potentially increasing reaction rates by several orders of magnitude. nih.gov The design of ligands also extends to improving practical aspects like solubility and performance in specific applications, such as the design of zinc(II) complexes with enhanced CO₂ capture capabilities. nih.gov
Development of More Sustainable and Environmentally Benign Synthesis Protocols
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for organozinc reagents. acs.org A major advancement in this area is the use of continuous flow chemistry for the on-demand synthesis of organozinc compounds. researchgate.net Traditional batch synthesis can be hazardous due to the instability and exothermicity of the reagents. researchgate.netresearchgate.net Flow protocols, where a solution of an organic halide is passed through a column of metallic zinc, mitigate these risks, improve reproducibility, and allow for scalable, automated production. nih.govacs.org This approach minimizes waste and the need to store large quantities of unstable reagents. researchgate.net
Another sustainable trend is the development of electro-organic synthesis. researchgate.net These methods use electricity as a "reagent" to drive reactions, avoiding the need for chemical oxidants or reductants and often proceeding under mild conditions in environmentally friendly solvents. researchgate.net Research is also focused on reducing reliance on volatile organic solvents. While many organozinc reactions are performed in THF, protocols using alternative solvents or even water are being explored. wikipedia.org The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of the electrophile, can be conducted in aqueous media, highlighting the potential for greener reaction conditions. wikipedia.orglibretexts.org
| Synthesis Protocol | Description | Advantages |
| Traditional Batch | Reaction of organic halides with activated zinc metal in a flask. | Well-established for laboratory scale. |
| Continuous Flow | Pumping a solution of organic halide through a packed bed of zinc metal. acs.org | Enhanced safety, scalability, reproducibility, on-demand generation, suitable for automation. researchgate.netnih.govresearchgate.net |
| Electro-organic | Using an electric current to drive the formation of the organometallic reagent. | Avoids chemical oxidants/reductants, high atom economy, environmentally sustainable. researchgate.net |
| Barbier-Type (One-Pot) | In-situ generation of the organozinc reagent in the presence of the carbonyl substrate. wikipedia.org | Procedural simplicity, can often be performed in greener solvents like water. wikipedia.org |
Broadening the Scope of Functional Group Compatibility and Substrate Diversity
A primary advantage of organozinc reagents over more reactive organometallics like Grignard reagents is their superior functional group tolerance. google.comchem-station.com Future research aims to push these boundaries even further, allowing for the synthesis of increasingly complex and densely functionalized molecules. researchgate.net Modern catalytic systems have demonstrated compatibility with a wide array of sensitive groups, including esters, nitriles, amides, imides, and various heterocycles. researchgate.netnih.gov
For example, recent studies have shown that zincation can be achieved on substrates containing sensitive functionalities like boronic esters without the need for transition metal additives. researchgate.net The development of protocols for late-stage functionalization of drug-like molecules is a particularly active area. This involves creating robust methods that can tolerate the diverse functional groups present in complex pharmaceutical compounds, enabling rapid diversification and the synthesis of compound libraries. nih.gov The use of directing groups is another strategy to promote transformations on otherwise unreactive substrates, further expanding the scope of what can be achieved with less nucleophilic organozinc reagents. nih.gov
Integration of Organozinc Chemistry with Other Transformative Methodologies
A powerful strategy for future innovation is the combination of organozinc chemistry with other modern synthetic methodologies. The integration with photoredox catalysis is particularly promising. acs.orgbeilstein-journals.org In these dual catalytic systems, a photocatalyst, upon absorbing light, can generate radical intermediates from organozinc precursors under extremely mild conditions. zioc.rubeilstein-journals.org This opens up new reaction pathways that are distinct from traditional two-electron processes. For instance, researchers have shown that organozinc reagents can act as precursors to alkyl radicals, which can then participate in reactions like the formation of gem-difluorinated alkenes. zioc.ru This merging of catalytic cycles enables transformations that are otherwise difficult to achieve. acs.org
Automation and flow chemistry are also being integrated to create powerful platforms for high-throughput synthesis and discovery. nih.gov Fully automated flow protocols have been developed that can prepare organozinc reagents in situ and use them immediately in subsequent coupling reactions, allowing for the rapid generation of chemical libraries for drug discovery. nih.gov The combination of organozinc chemistry with biocatalysis, using enzymes to perform highly selective transformations, represents another exciting, albeit less explored, frontier for creating complex chiral molecules sustainably. acs.org
Q & A
Q. What are the standard synthetic routes for preparing 5-fluoro-2-methylphenylzinc bromide in laboratory settings?
- Methodological Answer : The synthesis typically involves transmetallation or direct insertion of zinc metal into an aryl halide precursor.
Start with 5-fluoro-2-methylbromobenzene as the aryl halide precursor.
React with activated zinc dust in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen).
Maintain temperatures between 0–25°C to control exothermic reactions and avoid decomposition.
Monitor reaction progress via TLC or GC-MS. Isolate the product under inert conditions to prevent oxidation .
Note: Similar organozinc reagents (e.g., phenylzinc bromide) are stabilized in THF at 0.5M concentrations, as noted for related compounds .
Q. What spectroscopic techniques are most effective for characterizing 5-fluoro-2-methylphenylzinc bromide?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Fluorine substituents deshield adjacent protons.
- ¹⁹F NMR : Detect the fluorine environment (typically δ -110 to -125 ppm for aryl fluorides).
- FTIR : Confirm C-Zn bonds (450–550 cm⁻¹) and absence of residual halide precursors.
- Elemental Analysis : Validate zinc and bromine content (accuracy ±0.3%).
- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (M⁺) .
Q. What solvents and reaction conditions are optimal for utilizing 5-fluoro-2-methylphenylzinc bromide in cross-coupling reactions?
- Methodological Answer :
- Solvents : Anhydrous THF or diethyl ether for stability; polar aprotic solvents (e.g., DMF) may accelerate reactivity but risk decomposition.
- Temperature : -20°C to 50°C, depending on the coupling partner (e.g., Pd-catalyzed Negishi reactions at 25°C).
- Catalysts : Use Pd(PPh₃)₄ or NiCl₂(dppe) (0.5–5 mol%) for C–C bond formation.
- Stoichiometry : Maintain a 1:1–1.2 ratio of organozinc reagent to electrophile (e.g., aryl halides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data when using 5-fluoro-2-methylphenylzinc bromide in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from:
- Catalyst Poisoning : Trace oxygen/moisture deactivates Pd/Ni catalysts. Use rigorous Schlenk techniques and pre-dried solvents.
- Steric Effects : The methyl group at the 2-position may hinder coupling. Optimize with bulky ligands (e.g., XPhos) to enhance selectivity.
- Electronic Effects : The fluorine atom’s electron-withdrawing nature slows transmetallation. Increase reaction temperature (40–60°C) or use CuI as an additive.
- Validation : Compare results with non-fluorinated analogs (e.g., 2-methylphenylzinc bromide) to isolate fluorine-specific effects .
Q. What strategies optimize the stability and storage of 5-fluoro-2-methylphenylzinc bromide to prevent decomposition?
- Methodological Answer :
- Storage : Maintain as a 0.5M solution in THF at -20°C under argon. Avoid freeze-thaw cycles.
- Stabilizers : Add 1–5% hexamethylphosphoramide (HMPA) to suppress aggregation.
- Decomposition Signs : Cloudiness or precipitate indicates oxidation; filter under argon and re-test reactivity.
- Alternative Formats : Prepare as a THF/toluene (1:1) solution for improved shelf life (>3 months) .
Q. How does the fluorine substituent influence the electronic properties and reactivity of 5-fluoro-2-methylphenylzinc bromide compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the zinc-bound carbon, enhancing reactivity toward nucleophiles but slowing transmetallation.
- Ortho-Directing Effects : The methyl group at the 2-position creates steric hindrance, while fluorine at the 5-position directs coupling to the para position.
- Comparative Studies : DFT calculations show a 10–15% reduction in electron density at the zinc center vs. non-fluorinated analogs, impacting catalytic turnover .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for reactions involving 5-fluoro-2-methylphenylzinc bromide?
- Methodological Answer :
- Variable Control : Replicate experiments with standardized zinc activation (e.g., ZnCl₂ pretreatment).
- Byproduct Analysis : Use HPLC to quantify side products (e.g., homocoupling from oxidative dimerization).
- Catalyst Screening : Test multiple catalysts (Pd, Ni, Cu) to identify system-specific optima.
- Literature Benchmarking : Compare with structurally similar reagents (e.g., 5-fluoro-2-methoxyphenylzinc bromide) to contextualize yield ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
